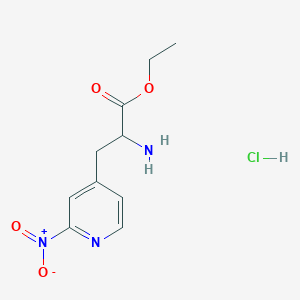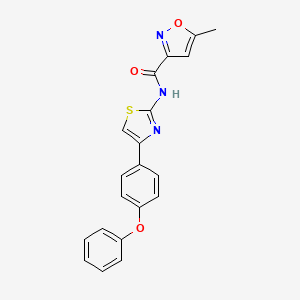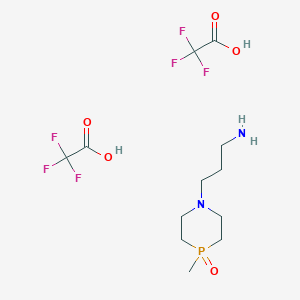
Ethyl 2-amino-3-(2-nitropyridin-4-yl)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of a similar compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, was achieved using 4-(methylamino)-3-nitrobenzoic acid as a starting material . This compound was obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of a similar compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, was characterized by IR, 1H NMR, and single crystal X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, were characterized by IR and 1H NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of EANP such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in various chemical databases .Scientific Research Applications
Synthesis of Potential Anticancer Agents
One significant application of related compounds involves the synthesis of potential anticancer agents. For example, derivatives of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, closely related to the chemical , have been synthesized and evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia. This research highlights the potential of such compounds in the development of new anticancer medications (Temple et al., 1983).
Polymorphism in Pharmaceutical Compounds
Another application is found in the study of polymorphism in pharmaceutical compounds. For instance, polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride have been characterized using spectroscopic and diffractometric techniques, underlining the importance of understanding polymorphism for the development and quality control of pharmaceuticals (Vogt et al., 2013).
Fluorescence Derivatization of Amino Acids
The compound and its derivatives have applications in fluorescence derivatization of amino acids, providing tools for biochemical and analytical research. The conjugation of amino acids with fluorescent derivatizing reagents leads to strong fluorescence, useful in biological assays and the visualization of biochemical processes (Frade et al., 2007).
Electrosynthesis of Amines
In the field of electrochemistry, research has been conducted on the electroreduction of nitro compounds to synthesize amines, showcasing an application in synthetic organic chemistry. This process demonstrates the utility of nitro compounds as precursors for the synthesis of amines, which are valuable in various chemical syntheses (Mikhal’chenko et al., 2007).
Antimitotic Agents
Research into modifications of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, which are structurally similar to the subject compound, has shown significant effects on cytotoxicity and inhibition of mitosis in cultured leukemia cells, indicating potential applications in the development of antimitotic agents for cancer treatment (Temple et al., 1991).
properties
IUPAC Name |
ethyl 2-amino-3-(2-nitropyridin-4-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4.ClH/c1-2-17-10(14)8(11)5-7-3-4-12-9(6-7)13(15)16;/h3-4,6,8H,2,5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWPCQCEVNQODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=NC=C1)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2984640.png)

![2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline](/img/structure/B2984642.png)
![N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2984644.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2984645.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide](/img/structure/B2984647.png)

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/no-structure.png)




![2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2984661.png)
